(Chloromethyl)(4-ethenylphenyl)silane
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Overview
Description
(Chloromethyl)(4-ethenylphenyl)silane is an organosilicon compound characterized by the presence of a chloromethyl group and a 4-ethenylphenyl group attached to a silicon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Chloromethyl)(4-ethenylphenyl)silane typically involves the reaction of 4-ethenylphenylmagnesium bromide with chloromethylsilane. The reaction is carried out under an inert atmosphere to prevent moisture from interfering with the reaction. The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and a temperature range of 0-25°C to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of chloromethylsilanes, including this compound, is commonly achieved through the Müller-Rochow process. This process involves the reaction of silicon with chloromethane in the presence of a copper catalyst at temperatures between 250 and 300°C . The resulting chloromethylsilane can then be further reacted with 4-ethenylphenylmagnesium bromide to produce the desired compound.
Chemical Reactions Analysis
Types of Reactions
(Chloromethyl)(4-ethenylphenyl)silane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as alkoxides or amines, to form new organosilicon compounds.
Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes, depending on the oxidizing agent used.
Polymerization Reactions: The 4-ethenylphenyl group can participate in polymerization reactions to form polymers with unique properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium alkoxides or amines, and the reactions are typically carried out in polar solvents such as ethanol or methanol at room temperature.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used, and the reactions are conducted under mild conditions to prevent over-oxidation.
Polymerization Reactions: Radical initiators such as azobisisobutyronitrile (AIBN) are used to initiate the polymerization of the 4-ethenylphenyl group.
Major Products Formed
Substitution Reactions: Products include various organosilicon compounds with different functional groups attached to the silicon atom.
Oxidation Reactions: Products include silanols and siloxanes, which have applications in coatings and adhesives.
Polymerization Reactions: Products include polymers with unique mechanical and thermal properties.
Scientific Research Applications
(Chloromethyl)(4-ethenylphenyl)silane has several scientific research applications:
Materials Science: Used in the synthesis of advanced materials with unique properties, such as high thermal stability and mechanical strength.
Organic Synthesis: Serves as a building block for the synthesis of complex organosilicon compounds.
Biology and Medicine:
Mechanism of Action
The mechanism of action of (Chloromethyl)(4-ethenylphenyl)silane involves the reactivity of the chloromethyl group and the 4-ethenylphenyl group. The chloromethyl group can undergo nucleophilic substitution reactions, while the 4-ethenylphenyl group can participate in polymerization reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
Comparison with Similar Compounds
Similar Compounds
(Chloromethyl)dimethylsilane: Similar in structure but with two methyl groups instead of the 4-ethenylphenyl group.
(Chloromethyl)trichlorosilane: Contains three chlorine atoms attached to the silicon atom, making it more reactive.
(Chloromethyl)triethoxysilane: Contains three ethoxy groups, which make it more suitable for sol-gel processes.
Uniqueness
(Chloromethyl)(4-ethenylphenyl)silane is unique due to the presence of the 4-ethenylphenyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring polymerization and the formation of advanced materials .
Properties
Molecular Formula |
C9H11ClSi |
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Molecular Weight |
182.72 g/mol |
IUPAC Name |
chloromethyl-(4-ethenylphenyl)silane |
InChI |
InChI=1S/C9H11ClSi/c1-2-8-3-5-9(6-4-8)11-7-10/h2-6H,1,7,11H2 |
InChI Key |
BAVGUNNLGCVGDH-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=C(C=C1)[SiH2]CCl |
Origin of Product |
United States |
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